molecular formula C7H11NS B12926531 (S)-2-(Thiophen-2-yl)propan-1-amine

(S)-2-(Thiophen-2-yl)propan-1-amine

Cat. No.: B12926531
M. Wt: 141.24 g/mol
InChI Key: FWRBHKLKOBUBEQ-LURJTMIESA-N
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Description

(S)-2-(Thiophen-2-yl)propan-1-amine is a chiral arylalkylamine that serves as a key structural motif and building block in medicinal chemistry and pharmacology research. This compound is of significant scientific interest as a thiophene-based analogue of amphetamine, where the traditional phenyl ring has been replaced by a thiophene moiety . This modification makes it a valuable chemical tool for studying structure-activity relationships (SAR), particularly how heteroaromatic ring systems influence binding to biological targets and alter metabolic pathways compared to their phenyl-containing counterparts .

Properties

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

(2S)-2-thiophen-2-ylpropan-1-amine

InChI

InChI=1S/C7H11NS/c1-6(5-8)7-3-2-4-9-7/h2-4,6H,5,8H2,1H3/t6-/m0/s1

InChI Key

FWRBHKLKOBUBEQ-LURJTMIESA-N

Isomeric SMILES

C[C@@H](CN)C1=CC=CS1

Canonical SMILES

CC(CN)C1=CC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Asymmetric Synthesis: One common method for synthesizing (S)-2-(Thiophen-2-yl)propan-1-amine involves the asymmetric reduction of the corresponding ketone using chiral catalysts. For example, the reduction of 2-(Thiophen-2-yl)propan-1-one with a chiral borane reagent can yield the desired amine with high enantiomeric purity.

    Reductive Amination: Another approach is the reductive amination of 2-(Thiophen-2-yl)propanal with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound typically involve scalable versions of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (S)-2-(Thiophen-2-yl)propan-1-amine can undergo oxidation reactions to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Imines, oximes

    Reduction: Secondary amines, tertiary amines

    Substitution: N-alkylated or N-acylated derivatives

Scientific Research Applications

(S)-2-(Thiophen-2-yl)propan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (S)-2-(Thiophen-2-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions, while the amine group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between (S)-2-(Thiophen-2-yl)propan-1-amine and related compounds:

Compound Name Key Structural Features Physicochemical Properties Biological Relevance References
This compound Propane backbone, thiophene at C2, (S)-stereocenter Moderate lipophilicity (logP ~1.8) Chiral intermediate in drug synthesis
2-(Thiophen-2-yl)ethan-1-amine Ethane backbone, thiophene at C2 Lower lipophilicity (logP ~1.2) Precursor for antimicrobial agents
2-(3-Methylthiophen-2-yl)propan-1-amine Methyl substitution at thiophene C3 Increased steric bulk (logP ~2.3) Altered receptor binding kinetics
3-(Thiophen-2-yl)prop-2-yn-1-amine HCl Propargyl group (rigid alkyne) High solubility (HCl salt) Potential CNS-targeting agent
(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine oxalate Naphthyloxy and dimethylamine groups High hydrophobicity (logP ~3.5) Anticancer candidate (IC50: 1.28 µg/mL)

Stereochemical Considerations

The (S)-enantiomer of 2-(thiophen-2-yl)propan-1-amine may exhibit distinct receptor-binding profiles compared to its (R)-counterpart. For example, (S)-1-phenylpropan-2-amine (amphetamine) demonstrates higher CNS activity than the (R)-form, highlighting the importance of chirality in pharmacological efficacy .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., 3-(thiophen-2-yl)prop-2-yn-1-amine HCl) enhance aqueous solubility (>50 mg/mL) compared to free bases (<5 mg/mL) .
  • Lipophilicity : Methyl substitution on thiophene (logP ~2.3) increases membrane permeability relative to unsubstituted analogues (logP ~1.8) .

Q & A

Q. What are the established synthetic routes for enantioselective preparation of (S)-2-(Thiophen-2-yl)propan-1-amine?

The synthesis of chiral amines like this compound typically employs asymmetric catalysis or chiral resolution. For example:

  • Asymmetric Alkylation : Alkylation of thiophene derivatives with chiral auxiliaries (e.g., Evans oxazolidinones) can yield enantiomerically pure products. Similar methods are used for adamantyl-substituted amines (see ).
  • Enzymatic Resolution : Lipases or transaminases can resolve racemic mixtures, leveraging stereoselective enzymatic activity. This approach is common in chiral amine synthesis (analogous to ).
  • Chiral Pool Synthesis : Starting from naturally occurring chiral precursors (e.g., amino acids) and modifying the side chain to introduce the thiophene moiety.

Key Considerations : Monitor enantiomeric purity via chiral HPLC or polarimetry .

Q. How can the molecular structure and chirality of this compound be confirmed experimentally?

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., SHELX software for refinement; ).
  • Spectroscopic Methods :
    • NMR : 1H^1H- and 13C^{13}C-NMR to confirm connectivity; NOESY for stereochemical assignment.
    • Vibrational Spectroscopy : IR and Raman to identify functional groups (e.g., NH2_2 stretching at ~3300 cm1^{-1}).
  • Circular Dichroism (CD) : Detect optical activity correlated with the (S)-enantiomer.

Validation : Cross-reference data with computational predictions (e.g., DFT-optimized structures; ).

Advanced Research Questions

Q. What computational methods are optimal for studying the electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT) :
    • Use hybrid functionals (e.g., B3LYP with exact exchange terms; ) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity.
    • Include solvent effects via polarizable continuum models (PCM).
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., neurotransmitter transporters; ).
  • Docking Studies : Combine with AutoDock or Schrödinger Suite to model binding affinities to receptors (e.g., serotonin-norepinephrine reuptake inhibition; ).

Validation : Compare computed IR/NMR spectra with experimental data to refine models .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Contradictions may arise from enantiomeric impurities, assay conditions, or target selectivity. Mitigation strategies include:

  • Enantiomeric Purity Assessment : Use chiral chromatography to rule out contamination by the (R)-enantiomer ().
  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate variables.
  • Mechanistic Profiling : Employ knockout cell lines or competitive binding assays to confirm target specificity (e.g., SNRI activity vs. off-target effects; ).

Case Study : Ammoxetine, a thiophene-containing SNRI, showed variable efficacy due to metabolic instability; structural analogs were designed to improve pharmacokinetics ().

Q. What strategies enhance the metabolic stability of this compound in preclinical studies?

  • Structural Modifications :
    • Introduce electron-withdrawing groups (e.g., fluorine) on the thiophene ring to reduce oxidative metabolism.
    • Replace labile protons (e.g., N-methylation of the amine; ).
  • In Vitro Assays :
    • Microsomal stability tests (human/rat liver microsomes) to identify metabolic hotspots.
    • CYP450 inhibition studies to predict drug-drug interactions.
  • Prodrug Design : Mask the amine as a carbamate or amide to improve bioavailability.

Example : Duloxetine derivatives use similar strategies to enhance CNS penetration ().

Q. How do steric and electronic effects of the thiophene moiety influence the compound’s physicochemical properties?

  • Steric Effects : The rigid thiophene ring restricts conformational flexibility, potentially improving binding selectivity (analogous to adamantyl groups; ).
  • Electronic Effects :
    • The sulfur atom’s lone pairs enhance π-stacking with aromatic residues in target proteins.
    • Thiophene’s electron-rich nature increases susceptibility to electrophilic substitution, impacting reactivity in derivatization reactions.

Experimental Validation : Compare logP, pKa, and solubility with non-thiophene analogs ().

Methodological Tables

Q. Table 1. Key Computational Parameters for DFT Studies

ParameterRecommended ValueBasis SetFunctionalReference
Geometry OptimizationGas Phase6-31G(d)B3LYP
Solvent CorrectionWater (PCM)6-311++G**M06-2X
Vibrational AnalysisHarmonic6-31G(d)B3LYP-D3

Q. Table 2. Chiral Resolution Methods

MethodSuccess RatePurity ThresholdApplication Example
Enzymatic Resolution85–90% ee≥99%(S)-1-(2,5-Dimethylphenyl) derivatives ()
Chiral HPLC>99% ee≥99.5%Adamantyl-substituted amines ()

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